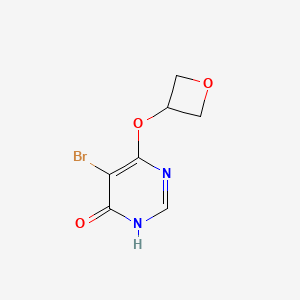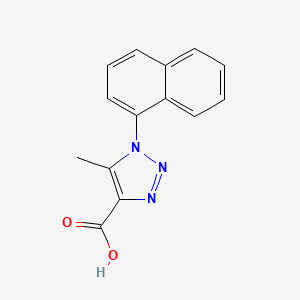
1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 1H-1,2,3-triazole-4-carboxylique, 5-méthyl-1-(1-naphtyl)- est un composé appartenant à la classe des triazoles, qui sont des composés hétérocycliques à cinq chaînons contenant trois atomes d’azote
Méthodes De Préparation
La synthèse de l’acide 1H-1,2,3-triazole-4-carboxylique, 5-méthyl-1-(1-naphtyl)- peut être réalisée par plusieurs voies synthétiquesCette réaction est hautement régiosélective et efficace, permettant la formation de 1,2,3-triazoles dans des conditions douces . La réaction implique généralement l’utilisation d’iodure de cuivre(I) comme catalyseur et d’ascorbate de sodium comme agent réducteur. La réaction est effectuée dans un solvant tel que le diméthylsulfoxyde (DMSO) ou l’eau à température ambiante .
Les méthodes de production industrielle de ce composé peuvent impliquer la synthèse en flux continu, qui permet une production efficace et évolutive de 1,2,3-triazoles. Cette méthode utilise un catalyseur hétérogène, tel que le cuivre sur charbon, et peut atteindre des rendements élevés avec une bonne tolérance aux groupes fonctionnels .
Analyse Des Réactions Chimiques
L’acide 1H-1,2,3-triazole-4-carboxylique, 5-méthyl-1-(1-naphtyl)- subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution.
Oxydation: Le composé peut être oxydé à l’aide d’agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium. La réaction d’oxydation conduit généralement à la formation de N-oxydes de triazole correspondants.
Réduction: La réduction du composé peut être réalisée à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium. Cette réaction peut conduire à la formation de dérivés de triazole réduits.
Substitution: Le composé peut subir des réactions de substitution nucléophile, où des nucléophiles tels que des amines ou des thiols remplacent un groupe partant sur le cycle triazole. Cette réaction peut être effectuée en milieu basique en utilisant des réactifs tels que l’hydroxyde de sodium ou le carbonate de potassium.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des N-oxydes de triazole, tandis que la réduction peut produire des dérivés de triazole réduits .
Applications De Recherche Scientifique
L’acide 1H-1,2,3-triazole-4-carboxylique, 5-méthyl-1-(1-naphtyl)- a un large éventail d’applications en recherche scientifique :
Chimie: Le composé est utilisé comme bloc de construction dans la synthèse de diverses molécules organiques, y compris les produits pharmaceutiques et les produits agrochimiques.
Biologie: En recherche biologique, le composé est utilisé comme sonde pour étudier l’activité enzymatique et les interactions protéiques.
Médecine: Le composé a des applications thérapeutiques potentielles en raison de sa capacité à inhiber certaines enzymes et certains récepteurs.
Industrie: Dans le secteur industriel, le composé est utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements.
Mécanisme D'action
Le mécanisme d’action de l’acide 1H-1,2,3-triazole-4-carboxylique, 5-méthyl-1-(1-naphtyl)- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux ions métalliques, formant des complexes stables qui inhibent l’activité des métalloenzymes. Cette inhibition peut perturber diverses voies biochimiques, ce qui conduit aux effets thérapeutiques du composé .
De plus, le composé peut interagir avec les récepteurs et les enzymes cellulaires, modulant leur activité et affectant les processus cellulaires. Par exemple, il peut inhiber l’activité des enzymes impliquées dans la réplication et la réparation de l’ADN, ce qui conduit à ses effets anticancéreux .
Comparaison Avec Des Composés Similaires
L’acide 1H-1,2,3-triazole-4-carboxylique, 5-méthyl-1-(1-naphtyl)- peut être comparé à d’autres composés similaires, tels que :
Acide 1H-1,2,3-triazole-4-carboxylique: Ce composé est dépourvu des substituants méthyle et naphtyle, ce qui le rend moins hydrophobe et potentiellement moins bioactif.
Acide 1H-1,2,4-triazole-3-carboxylique: Ce composé a une structure de cycle triazole différente, ce qui peut entraîner des propriétés chimiques et une réactivité différentes.
Méthyl-1H-1,2,4-triazole-3-carboxylate: Ce composé est un dérivé ester de l’acide 1H-1,2,4-triazole-3-carboxylique et est utilisé comme précurseur dans la synthèse d’analogues de nucléosides.
Le caractère unique de l’acide 1H-1,2,3-triazole-4-carboxylique, 5-méthyl-1-(1-naphtyl)- réside dans ses substituants spécifiques, qui améliorent son hydrophobicité et augmentent potentiellement sa bioactivité. Ces caractéristiques structurelles en font un composé précieux pour diverses applications scientifiques et industrielles.
Propriétés
Numéro CAS |
70292-10-3 |
|---|---|
Formule moléculaire |
C14H11N3O2 |
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
5-methyl-1-naphthalen-1-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C14H11N3O2/c1-9-13(14(18)19)15-16-17(9)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,18,19) |
Clé InChI |
XKCDKNITHGLQBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=NN1C2=CC=CC3=CC=CC=C32)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B11865457.png)
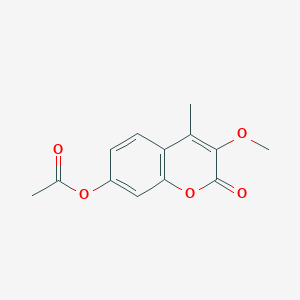
![tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate](/img/structure/B11865475.png)


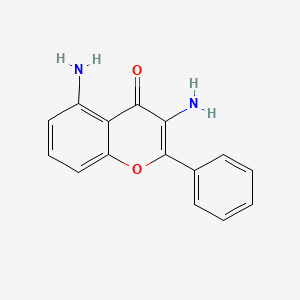


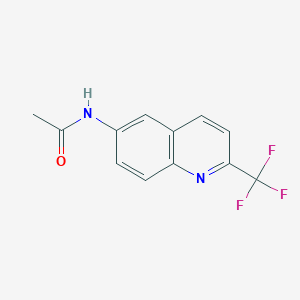

![1-(7-Fluoro-4,5-dihydroazepino[3,4-b]indol-2(1H,3H,10H)-yl)ethanone](/img/structure/B11865516.png)
![2-Phenyl-1-{2-[(trimethylsilyl)methyl]cyclopropyl}ethan-1-one](/img/structure/B11865521.png)
![2-Phenylfuro[2,3-C]quinoline](/img/structure/B11865531.png)
